Magnesium oxide

Catalog No.
S573920
CAS No.
1309-48-4
M.F
MgO
M. Wt
40.305 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium oxide

CAS Number

1309-48-4

Product Name

Magnesium oxide

IUPAC Name

oxomagnesium

Molecular Formula

MgO

Molecular Weight

40.305 g/mol

InChI

InChI=1S/Mg.O

InChI Key

CPLXHLVBOLITMK-UHFFFAOYSA-N

SMILES

O=[Mg]

Solubility

0.009 % at 86 °F (NIOSH, 2024)
Practically insoluble in water. Insoluble in ethanol
Soluble in acids and ammonium salt solutions
Insoluble in ethanol
In water, 86 mg/L at 30 °C
Solubility in water: poor
(86 °F): 0.009%

Synonyms

Magnesia, Magnesium Oxide, Oxide, Magnesium

Canonical SMILES

O=[Mg]
  • High surface area: This allows MgO to effectively adsorb (trap) various contaminants like heavy metals and arsenic from polluted water. Studies have demonstrated the ability of MgO to remove metals such as nickel, lead, cadmium, and chromium from mine water and wastewater [, ].
  • Neutralization of acidic environments: MgO reacts with water to form magnesium hydroxide, which increases the pH (reduces acidity) of the surrounding environment. This can be beneficial in treating acidic mine water drainage and industrial wastewaters.

Material Science Applications

MgO plays a crucial role in various material science research areas:

  • Spintronics: MgO thin films exhibit superior properties for spin-tunneling devices, which are used in next-generation magnetic random-access memory (MRAM) technology. These films offer higher spin polarization and tunnel magnetoresistance compared to conventional materials, leading to faster and more efficient memory devices [].
  • Catalysis: MgO in various forms serves as a support material for catalysts used in chemical reactions. Its high surface area and thermal stability make it suitable for diverse applications, including the production of clean fuels and the conversion of biomass into valuable chemicals [].

Medical and Pharmaceutical Research

While not as prominent as other applications, MgO holds potential in specific areas of medical and pharmaceutical research:

  • Drug delivery systems: MgO nanoparticles are being explored as carriers for drug delivery due to their biocompatibility and controlled release properties. These nanoparticles encapsulate drugs and release them slowly at the target site, potentially improving therapeutic effects and reducing side effects [].
  • Bone regeneration: MgO scaffolds are being investigated for their ability to promote bone growth. Their porous structure mimics natural bone and provides a platform for bone cells to attach and grow, potentially aiding in bone repair and regeneration [].

Magnesium oxide, with the chemical formula MgO\text{MgO}, is an inorganic compound characterized by its white, hygroscopic solid form. It consists of magnesium ions and oxide ions arranged in a crystalline lattice. Magnesium oxide is known for its high melting point (approximately 2852 °C) and excellent thermal stability, making it suitable for various high-temperature applications. It is commonly found in nature as the mineral periclase and is produced synthetically for industrial use.

, primarily as a basic oxide. It reacts with acids to form magnesium salts:

  • Reaction with Hydrochloric Acid:
    MgO+2HClMgCl2+H2O\text{MgO}+2\text{HCl}\rightarrow \text{MgCl}_2+\text{H}_2\text{O}
  • Reaction with Sulfuric Acid:
    MgO+H2SO4MgSO4+H2O\text{MgO}+\text{H}_2\text{SO}_4\rightarrow \text{MgSO}_4+\text{H}_2\text{O}

Additionally, magnesium oxide can react with water to form magnesium hydroxide:

MgO+H2OMg OH 2\text{MgO}+\text{H}_2\text{O}\rightarrow \text{Mg OH }_2

Magnesium oxide exhibits various biological activities, particularly in the fields of medicine and agriculture. It has antibacterial properties, making it effective against certain pathogens. Studies have shown that magnesium oxide nanoparticles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . Furthermore, magnesium oxide is used as a dietary supplement to support cardiovascular health and regulate blood sugar levels.

Magnesium oxide can be synthesized through various methods:

  • Sol-Gel Method: This involves the transition from a liquid solution to a solid gel phase, allowing for precise control over particle size and morphology.
  • Hydrothermal Method: This method uses high-pressure steam to facilitate the synthesis of magnesium oxide at elevated temperatures.
  • Green Synthesis: Utilizing plant extracts or natural substances to reduce metal ions into nanoparticles, this method is environmentally friendly and avoids toxic chemicals .
  • Microwave Synthesis: This technique employs microwave radiation to heat the precursor materials rapidly, resulting in quick synthesis times .
  • Combustion Method: In this method, magnesium nitrate reacts with a fuel source (like urea) to produce magnesium oxide through combustion .

Of ... - NCBI" class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8657440/" rel="nofollow noopener" target="_blank"> . Additionally, their role in drug delivery systems is being explored due to their biocompatibility and ability to enhance therapeutic efficacy.

Several compounds share similarities with magnesium oxide in terms of chemical structure or applications. Below is a comparison highlighting their uniqueness:

CompoundChemical FormulaUnique Properties
Calcium OxideCaO\text{CaO}Higher reactivity with water; used in cement production
Zinc OxideZnO\text{ZnO}Exhibits semiconductor properties; used in sunscreens
Aluminum OxideAl2O3\text{Al}_2\text{O}_3High hardness; used as an abrasive material
Barium OxideBaO\text{BaO}Reacts vigorously with water; used in glass manufacturing

Magnesium oxide stands out due to its balance between thermal stability, basicity, and biocompatibility, making it versatile across various fields including medicine, construction, and environmental science.

Green Synthesis Approaches Utilizing Biological Templates

Phytogenic Synthesis Using Plant Extracts

Neem (Azadirachta indica) leaf-mediated synthesis produces MgO nanoparticles through a three-stage mechanism:

  • Chelation: Mg²⁺ ions bind to neem’s terpenoids (azadirachtin, nimbin) and flavonoids
  • Nucleation: Thermal decomposition at 500°C converts Mg(OH)₂ intermediates to cubic MgO
  • Morphological control: Phenolic acids direct spherical nanoparticle assembly (23±5 nm)

Comparative studies show papaya leaf extracts yield smaller particles (18 nm vs. neem’s 23 nm) due to higher ascorbic acid content. FTIR analysis confirms carbonyl (1709 cm⁻¹) and hydroxyl (3408 cm⁻¹) groups stabilize MgO surfaces.

Table 1: Plant-Mediated MgO Synthesis Parameters

Plant MaterialPrecursorCalcination (°C)Crystallite Size (nm)Band Gap (eV)Antibacterial Activity (E. coli)
NeemMgSO₄·7H₂O50023±54.4312.35 mm inhibition
PapayaMg(NO₃)₂·6H₂O55018±33.9811.10 mm inhibition
MangoMgCl₂·6H₂O50025±74.1210.86 mm inhibition

Microorganism-Mediated Biosynthesis Pathways

Paenibacillus polymyxa Sx3 synthesizes MgO nanoparticles via extracellular alkaline phosphatase-mediated precipitation:

  • Mg²⁺ + 2OH⁻ → Mg(OH)₂ (pH 9.2)
  • Mg(OH)₂ → MgO + H₂O (60°C annealing)

This method yields 10.9 nm particles with 80.2% biofilm inhibition against Xanthomonas oryzae. Fungal species like Aspergillus niger produce hexagonal MgO plates (35 nm) through oxalate secretion, confirmed by TEM lattice spacing (0.21 nm).

Advanced Physicochemical Synthesis Techniques

Hydrothermal & Sol-Gel Processing Optimization

Sol-gel synthesis using magnesium acetate/oxalic acid in methanol produces phase-pure MgO through:

  • Esterification: Mg(OAc)₂ + HOOC-COOH → MgC₂O₄ + 2AcOH
  • Calcination: MgC₂O₄ → MgO + CO + CO₂ (550°C, 6h)

Varying ethanol:water ratios controls crystallite size:

  • 1:1 → 8.11 nm (cubic)
  • 1:3 → 12.4 nm (rhombohedral)

Hydrothermal treatment at 180°C for 12h with CTAB surfactant yields mesoporous MgO nanorods (58 nm diameter, 1.2 μm length) with 143 m²/g surface area.

Microwave-Assisted & Plasma Jet Fabrication Systems

Microwave irradiation (800W, 8 min) accelerates sol-gel reactions through dielectric heating:

  • 2450 MHz frequency induces dipole rotation in Mg(OH)₂ colloids
  • Rapid nucleation produces 24.6 nm particles vs. 48.3 nm conventional heating

Atmospheric plasma spraying (4 kW, Ar gas) deposits 98% pure MgO films with:

  • 5.2 μm thickness at 40 mm substrate distance
  • (200) preferential orientation (XRD 2θ=42.9°)

Hybrid Synthesis Paradigms for Morphological Control

Template-Directed Growth Mechanisms

Magnesium oxalate templates calcined at 450°C create 3D mesoporous MgO networks:

  • BET surface area: 210 m²/g
  • Pore volume: 0.67 cm³/g
  • Congo red adsorption: 980 mg/g capacity

Polyacrylamide/MgO composites carbonized at 700°C under N₂ yield nitrogen-doped carbons with:

  • 692 F/g specific capacitance
  • 94% capacity retention after 5000 cycles

Surfactant-Assisted Crystallization Dynamics

Pluronic P123 triblock copolymer directs MgO nanocube assembly:

  • 0.05 P123/Mg molar ratio → 15 nm cubes (118 m²/g)
  • 0.01 ratio → 42 nm spheres (67 m²/g)

Oleic acid modifies crystal growth kinetics:

  • <111> facet binding energy: −2.34 eV (DFT calculations)
  • 4-methyl morpholine ligands yield 12 nm particles vs. 22 nm without surfactants

Dry Reforming of Methane (DRM) Mechanisms

MgO-Supported Nickel Catalysts for Syngas Production

MgO-supported nickel catalysts are pivotal for DRM, where methane (CH₄) and carbon dioxide (CO₂) react to form syngas (H₂ + CO). The MgO lattice stabilizes nickel nanoparticles (Ni NPs) via strong metal-support interactions (SMSI), preventing sintering at temperatures exceeding 700°C [2] [5]. For example, a Pd-doped Ni–MgO catalyst prepared via hydrothermal synthesis achieved a 90°C reduction in DRM initiation temperature compared to undoped Ni–MgO, with H₂ and CO production rates increasing by 35% [1]. The MgO support enhances Ni dispersion, creating active sites with diameters below 5 nm, as confirmed by transmission electron microscopy (TEM) [1].

The synergy between Ni and MgO extends to electronic interactions. X-ray photoelectron spectroscopy (XPS) reveals charge transfer from MgO to Ni, creating electron-deficient Ni sites that favor CH₄ dissociation [3]. Density functional theory (DFT) simulations show that Ni₄ clusters anchored on MgO(100) surfaces lower the activation energy for C–H bond cleavage in CH₄ from 1.8 eV to 0.9 eV [3]. This atomic-scale confinement also suppresses the reverse water-gas shift (RWGS) reaction, maintaining H₂/CO ratios near 1.0 [1] [5].

Table 1: Performance metrics of MgO-supported Ni catalysts in DRM

CatalystTemperature (°C)CH₄ Conversion (%)H₂/CO RatioStability (h)
Ni–MgO750920.97100
Pd/Ni–MgO750940.99100
Ni₄/MgO(100)700881.0250

Data sourced from [1] [3] [5].

Carbon Deposition Mitigation Strategies

Carbon deposition, primarily through methane cracking (CH₄ → C + 2H₂) and the Boudouard reaction (2CO → C + CO₂), remains a key challenge in DRM. MgO’s basic surface sites adsorb CO₂, which gasifies carbon deposits via the reaction C + CO₂ → 2CO [2] [5]. Temperature-programmed desorption (CO₂-TPD) profiles indicate that MgO with moderate basicity (0.8–1.2 mmol CO₂/g) achieves optimal carbon removal rates [2].

The addition of promoters like Pd further enhances carbon resistance. In Pd/Ni–MgO systems, Pd nanoparticles act as hydrogen spillover agents, dissociating H₂ to atomic hydrogen that reacts with surface carbon [1]. Raman spectroscopy of spent catalysts shows a 70% reduction in graphitic carbon (D-band at 1350 cm⁻¹) compared to unpromoted Ni–MgO [5]. Structural stabilization through Ni–MgO solid solutions also inhibits carbon diffusion into the catalyst bulk, as evidenced by the absence of Ni₃C phases in X-ray diffraction (XRD) patterns after 100 hours of operation [1] [5].

Photocatalytic Reaction Engineering

MgO/g-C₃N₄ Hybrid Systems for Knoevenagel Condensation

Hybrid systems combining MgO with graphitic carbon nitride (g-C₃N₄) leverage complementary properties for base-catalyzed reactions. The MgO component provides alkaline sites for deprotonating active methylene compounds, while g-C₃N₄’s π-conjugated structure facilitates electron transfer under visible light. In Knoevenagel condensation, benzaldehyde derivatives react with malononitrile on MgO/g-C₃N₄ surfaces, achieving yields exceeding 85% at 50°C. The interfacial electric field between MgO and g-C₃N₄ reduces charge recombination, as confirmed by photoluminescence spectroscopy showing a 40% quench in emission intensity compared to pure g-C₃N₄.

Bandgap Engineering for Visible Light Activation

Pure MgO has a wide bandgap (~7.8 eV), limiting its photoactivity to UV light. Doping with transition metals (e.g., Fe³⁺ or Cr³⁺) introduces mid-gap states, reducing the effective bandgap to 3.2–4.5 eV. For instance, Fe-doped MgO (Fe:MgO) exhibits a distinct absorption edge at 390 nm, enabling photocatalytic CO₂ reduction under visible light. The dopant ions also serve as electron traps, prolonging charge carrier lifetimes from 2.3 ns (undoped MgO) to 5.1 ns (Fe:MgO), as measured by time-resolved microwave conductivity.

Table 2: Bandgap modulation in doped MgO photocatalysts

CatalystDopantBandgap (eV)Visible Light Activity (λ ≥ 400 nm)
MgO7.8No
Fe:MgOFe³⁺3.4Yes
Cr:MgOCr³⁺4.1Yes

Cation Exchange Capacity Optimization

The cation exchange capacity of magnesium oxide represents a fundamental mechanism for heavy metal sequestration, with performance directly influenced by surface area, pore structure, and active site density. Research demonstrates that the cation exchange capacity can be significantly enhanced through various modification techniques [1] [2] [3].

Unmodified magnesium oxide typically exhibits a baseline cation exchange capacity of approximately 15.2 milliequivalents per 100 grams, with a corresponding surface area of 37.5 square meters per gram [4]. However, optimization through controlled synthesis conditions can dramatically improve these parameters. Bio-templating methods have achieved the highest cation exchange capacity of 28.4 milliequivalents per 100 grams, coupled with a surface area of 188 square meters per gram [2].

The relationship between surface area and cation exchange capacity follows a non-linear pattern, with optimal performance occurring at specific pore size distributions. Hydrothermal synthesis produces materials with high surface areas of 121 square meters per gram and pore volumes of 0.85 cubic centimeters per gram, resulting in enhanced cation exchange capacity of 24.5 milliequivalents per 100 grams [3]. The average pore size of 12.33 nanometers facilitates efficient ion transport while maintaining structural integrity.

Modification MethodSurface Area (m²/g)Cation Exchange Capacity (meq/100g)Heavy Metal Preference
Unmodified MgO37.515.2Pb²⁺>Cu²⁺>Cd²⁺
Acid Treatment52.018.7Pb²⁺>Cd²⁺>Cu²⁺
Hydrothermal Synthesis121.024.5Pb²⁺>Cd²⁺>Zn²⁺
Bio-templating188.028.4Pb²⁺>Mn²⁺>Cu²⁺

Calcination temperature plays a critical role in cation exchange capacity optimization. Materials calcined at 550°C demonstrate enhanced selectivity for arsenate ions while maintaining reasonable cation exchange capacity of 19.8 milliequivalents per 100 grams [5]. Higher calcination temperatures of 650°C result in decreased cation exchange capacity of 16.3 milliequivalents per 100 grams due to reduced surface area, though selectivity for copper ions is enhanced [6].

The mechanism of cation exchange involves the replacement of surface-bound magnesium ions with heavy metal cations from solution. The process is thermodynamically driven by the relative affinity of different metal ions for the magnesium oxide surface, with the general selectivity order following: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ > Mn²⁺ [3] [4].

Surface Functionalization for Selective Adsorption

Surface functionalization techniques enable the development of magnesium oxide materials with enhanced selectivity for specific heavy metal ions. These modifications alter the surface chemistry and electronic properties of the material, creating preferential binding sites for target contaminants [7] [8] [9].

Acid treatment with hydrochloric acid represents one of the most effective and economical surface modification approaches. This treatment increases the surface area by 38.7 percent while enhancing active site density to 4.2 sites per square nanometer [7]. The acid treatment process creates oxygen vacancies and increases the concentration of adsorbed oxygen species, which are crucial for reactive oxygen species generation and heavy metal binding.

The mechanism of acid-enhanced selectivity involves the protonation of surface hydroxyl groups, creating positively charged sites that preferentially attract specific heavy metal ions. The modified surface demonstrates enhanced selectivity for lead ions over cadmium ions, with the selectivity order changing from Pb²⁺>Cu²⁺>Cd²⁺ to Pb²⁺>Cd²⁺>Cu²⁺ [7] [4].

Silane coupling agents provide another avenue for surface functionalization, achieving a 25.4 percent increase in surface area and 5.8 sites per square nanometer active site density [9]. This modification technique creates organosilane layers on the magnesium oxide surface, which can be tailored to provide specific selectivity for arsenate ions over other heavy metals.

Functionalization MethodSurface Area Change (%)Active Site Density (sites/nm²)Selectivity Enhancement
Acid Treatment (HCl)+38.74.2Pb²⁺>Cd²⁺
Alkali Treatment (NaOH)+15.23.1General increase
Silane Coupling+25.45.8As⁵⁺>Pb²⁺
Polymer Grafting+42.16.7Organic pollutants
Metal Doping (Zn)+28.94.9Cu²⁺>Zn²⁺
Carbon Coating+67.38.3Multiple ions

Carbon coating represents the most effective surface functionalization technique, achieving a 67.3 percent increase in surface area and the highest active site density of 8.3 sites per square nanometer [10]. The carbon-coated magnesium oxide demonstrates enhanced stability across a wide pH range of 2-12 and shows improved selectivity for multiple heavy metal ions simultaneously.

Polymer grafting techniques achieve the highest selectivity enhancement for organic pollutants, with a 42.1 percent increase in surface area and 6.7 sites per square nanometer active site density [11]. However, these modifications are limited to a narrower pH stability range of 5-9 and involve higher costs compared to other functionalization methods.

Organic Pollutant Degradation Pathways

Radical-Mediated Dye Decomposition Kinetics

The degradation of organic dyes by magnesium oxide proceeds through well-characterized radical-mediated pathways, with hydroxyl radicals serving as the primary reactive species responsible for pollutant mineralization [12] [13] [14]. The photocatalytic mechanism involves the generation of electron-hole pairs upon light irradiation, followed by the formation of reactive oxygen species that attack the chromophoric structures of organic dyes.

Under ultraviolet light irradiation, magnesium oxide nanoparticles demonstrate complete degradation of rhodamine B dye within 180 minutes, following pseudo-first-order kinetics with a rate constant of 0.0312 per minute [13]. The degradation mechanism involves the initial excitation of electrons from the valence band to the conduction band, creating electron-hole pairs that migrate to the surface of the magnesium oxide particles.

The formation of hydroxyl radicals occurs through multiple pathways. Photogenerated holes react with water molecules and surface hydroxyl groups to produce hydroxyl radicals, while electrons interact with dissolved oxygen to form superoxide anions, which subsequently generate additional hydroxyl radicals through secondary reactions [12] [13].

Organic PollutantDegradation Efficiency (%)Reaction Time (min)Rate Constant (min⁻¹)Primary ROS Species
Rhodamine B100.01800.0312- OH
Methylene Blue97.01350.0234- OH
Rhodamine 6G92.621800.0256- OH
Congo Red95.01500.0198- OH
Methyl Orange88.911800.0187- OH

The degradation kinetics of methylene blue follow first-order kinetics with a rate constant of 0.0234 per minute, achieving 97 percent degradation efficiency within 135 minutes [12]. The process involves the systematic breakdown of the chromophoric structure through hydroxyl radical attack, resulting in the formation of intermediate products that are further mineralized to carbon dioxide and water.

Scavenging experiments confirm that hydroxyl radicals are the dominant reactive species in organic dye degradation. The addition of tertiary butanol as a hydroxyl radical scavenger reduces the degradation efficiency of rhodamine B from 100 percent to approximately 14 percent under ultraviolet light conditions [13]. This dramatic reduction demonstrates the critical role of hydroxyl radicals in the degradation mechanism.

The degradation pathway of organic dyes involves multiple steps, beginning with the attack of hydroxyl radicals on the chromophoric groups, followed by the cleavage of aromatic rings and the formation of smaller organic fragments [15] [13]. The complete mineralization process converts nitrogen-containing compounds to nitrate ions, sulfur-containing compounds to sulfate ions, and carbon-containing compounds to carbon dioxide.

Advanced oxidation processes utilizing magnesium oxide demonstrate effectiveness across a wide pH range of 4-12, with optimal performance occurring at neutral to slightly alkaline conditions [16] [17]. The stability of the magnesium oxide catalyst under these conditions ensures consistent performance over extended operational periods.

Microbial Contaminant Inactivation Processes

Magnesium oxide nanoparticles exhibit potent antimicrobial activity through multiple mechanisms, with reactive oxygen species generation serving as the primary inactivation pathway [18] [19] [20]. The antimicrobial efficacy varies significantly among different microorganisms, with gram-positive bacteria generally showing higher sensitivity compared to gram-negative bacteria.

The minimal inhibitory concentration of magnesium oxide nanoparticles ranges from 0.5 to 1.2 milligrams per milliliter, depending on the target microorganism [19]. Staphylococcus epidermidis demonstrates the highest sensitivity with a minimal inhibitory concentration of 0.5 milligrams per milliliter, while Pseudomonas aeruginosa shows the lowest sensitivity with a minimal inhibitory concentration of 1.2 milligrams per milliliter.

The inactivation mechanism involves the generation of reactive oxygen species, primarily hydroxyl radicals and superoxide anions, which cause extensive damage to bacterial cell membranes and internal cellular components [20] [21]. The production of free magnesium ions from the nanoparticles contributes to the uncontrolled generation of reactive oxygen species, resulting in excessive oxidative stress that overwhelms the antioxidant defense mechanisms of bacterial cells.

MicroorganismMIC (mg/mL)MBC/MFC (mg/mL)Log Reduction (CFU/mL)Contact Time (min)Primary ROS
Staphylococcus epidermidis0.50.74.5120- OH + O₂- ⁻
Campylobacter jejuni0.52.05.1240- OH + H₂O₂
Staphylococcus aureus0.70.73.8180- OH + H₂O₂
Candida albicans0.81.03.2240- OH + O₂- ⁻
Escherichia coli1.01.44.2120- OH + O₂- ⁻
Pseudomonas aeruginosa1.21.43.9240- OH + H₂O₂

Campylobacter jejuni exhibits exceptional sensitivity to magnesium oxide treatment, with a minimal inhibitory concentration of 0.5 milligrams per milliliter and the highest log reduction of 5.1 colony-forming units per milliliter [18]. The extended contact time of 240 minutes required for complete inactivation reflects the organism's initial resistance, which is overcome through sustained reactive oxygen species generation.

The morphological changes observed in treated bacterial cells include membrane disruption, cytoplasmic leakage, and cellular deformation [18] [19]. Scanning electron microscopy analyses reveal progressive membrane damage, with increasing severity corresponding to higher nanoparticle concentrations and longer exposure times.

The mechanism of membrane damage involves the interaction between reactive oxygen species and lipid components of the bacterial cell membrane, leading to lipid peroxidation and membrane destabilization [20]. The quantification of protein, carbohydrate, and lipid leakage from treated bacterial cells confirms the extent of membrane damage, with gram-positive bacteria showing different leakage patterns compared to gram-negative bacteria.

Biofilm disruption represents an additional antimicrobial mechanism, with Staphylococcus epidermidis biofilms being effectively disrupted at concentrations of 1.6 milligrams per milliliter [19]. The ability to penetrate and disrupt established biofilms makes magnesium oxide nanoparticles particularly valuable for applications involving biofilm-associated infections.

The generation of hydrogen peroxide at low concentrations of 1.1 micromolar in magnesium oxide nanoparticle suspensions contributes to the antimicrobial activity [18]. The induced expression of catalase genes in treated bacteria confirms the oxidative stress response, with the KatA gene in Campylobacter jejuni showing significant upregulation following magnesium oxide exposure.

Physical Description

Magnesium oxide appears as a white solid, often found as a powder. When fine particles of magnesium oxide are dispersed in air, whether directly or when generated by the burning or cutting of magnesium metal, the resulting magnesium oxide fume is an inhalation hazard.
Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; Water or Solvent Wet Solid; Gas or Vapor; Pellets or Large Crystals
A very bulky, white powder known as light magnesium oxide or a relative dense, white powder known as heavy magnesium oxide. 5 g of light magnesium oxide occupy a volume of at least 33 ml, while 5 g of heavy magnesium oxide occupy a volume of not more than 20 ml
Finely divided white particulate dispersed in air; Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon; [NIOSH]
Solid
HYGROSCOPIC FINE WHITE POWDER.
A white solid, often found as a powder.
Finely divided white particulate dispersed in air. [Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon.]

Color/Form

White, very fine powder
White powder, either light or heavy depending upon whether it is prepared by heating magnesium carbonate or the basic magnesium carbonate
Colorless, transparent cubic crystals

Hydrogen Bond Acceptor Count

1

Exact Mass

39.9799563 g/mol

Monoisotopic Mass

39.9799563 g/mol

Boiling Point

6512 °F at 760 mmHg (NIOSH, 2024)
3,600 °C
3600 °C
6512 °F

Heavy Atom Count

2

Density

3.58 (NIOSH, 2024) - Denser than water; will sink
3.6 g/cu cm
Relative density (water = 1): 3.6
3.58

Odor

Odorless

Melting Point

5072 °F (NIOSH, 2024)
2825 °C
2800 °C
5072 °F

UNII

3A3U0GI71G

Drug Indication

Indicated for over-the-counter use as a supplement for cardiovascular and neuromuscular health, and as an antacid for relief of acid indigestion and upset stomach. Magnesium oxide, in combination with sodium picosulfate and anhydrous citric acid, is indicated for cleansing of the colon as a preparation for colonoscopy in adults and pediatric patients ages 9 years and older.

Therapeutic Uses

Antacids; Cathartics
Antacid; relieves acid indigestion, upset stomach
Medication (Vet): For oral administration as an aid in the treatment of digestive disturbances requiring an antacid or a mild laxative in cattle.
A 14-yr-old female underwent exploratory laparotomy for an abdominal mass, and a diagnosis of Burkitt's lymphoma was made. Postoperatively, she was started on large-dose methotrexate. She developed tumor lysis syndrome and subsequent renal failure, for which she was placed on hemodialysis. ... She started having a burning sensation in her soles and palm 3 days after initiation of methotrexate treatment. The pain management service was consulted, and her Faces pain scale score was noted to be 4/5 and her visual analog scale score was 8/10. She was started on IV fentanyl patient-controlled analgesia. Despite escalating adjustments to her dose, she continued to have severe pain with mechanical allodynia and hyperalgesia. ... The addition of an N-methyl-d-aspartic acid (NMDA)-receptor antagonist was considered and oral magnesium oxide 100 mg was administered once a day. Two days later, with no further escalation of her fentanyl patientcontrolled analgesia, her symptoms were significantly improved. Her visual analog scale score improved to 3/10 and her Faces pain scale score was 2/5. There were no side effects, including diarrhea, from the use of magnesium. The burning sensation decreased and her allodynia and hyperalgesia diminished. She was weaned off the fentanyl and discharged home on oral opioids and magnesium oxide. ...
For more Therapeutic Uses (Complete) data for MAGNESIUM OXIDE (18 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antacids

Mechanism of Action

The term "Milk of Magnesia" was first used to describe a white aqueous, mildly alkaline suspension of magnesium hydroxide formulated at about 8%w/v. Milk of magnesia is primarily used to alleviate constipation, but can also be used to relieve indigestion and heartburn. When taken internally by mouth as a laxative, the osmotic force of the magnesia suspension acts to draw fluids from the body and to retain those already within the lumen of the intestine, serving to distend the bowel, thus stimulating nerves within the colon wall, inducing peristalsis and resulting in evacuation of colonic contents. Magnesium supplements have also been shown to reduce platelet aggregation by inhibiting in the influx of calcium, a crucial component of platelet aggregation.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Impurities

TRACE IMPURITIES: NaCl, KCl, NaF

Other CAS

1317-74-4
1309-48-4

Absorption Distribution and Excretion

The elimination of magnesite dust /(MgO 88.52%, Fe2O3 7.57%, CaO 2.74%, Al2O3 0.49%, SiO2 0.68%)/ from the lung was examined on Wistar rats after a single exposure (6 hr) and repeated exposure to dust (200 hr) ... After a single exposure magnesite dust was eliminated as the silica dust with an intermediate fibrogenic effect, 41% of deposited dust being eliminated. Following long-term exposure, the ability to eliminate dust diminished by 20.1% ...Serum magnesium increased moderately during exposure and returned to the initial level 25 days after the end of the exposure. There was a significant increase in magnesium excretion with urine. The findings showed that inhaled dust was gradually dissolved in the body. The magnesium content was evaluated in the reticuloendothelial organs (liver and spleen) 25 days after the last exposure and was found to increase by 20.1% in the spleen and by 15.6% in the liver. A concomitant histological exam of internal organs confirmed that the dust was retained in the lungs (without fibrotic changes), that particles were present in the spleen (sinusoid macrophages) and that the red pulp was hemorrhagic. No signs of pulmonary fibrosis were found even after 6 months after the last exposure. Dust particles were found in thickened interalveolar septa and macrophages. Proliferative histiocytic elements with particles present were found in the subcapsular sinuses and medulla of hilus lymphatic nodes. The findings showed that magnesite dust was eliminated by both blood and lymph. /Magnesite dust/
INSOLUBLE COMPOUND SUCH AS MgO ARE RETAINED FOR A LONGER PERIOD... MAGNESIUM IS RETAINED IN SKELETON, MUSCLE, AND SOFT TISSUE.
This study was conducted to evaluate the ability of the large intestine to absorb calcium (Ca) and magnesium (Mg) from their sparingly water-soluble salts, and also to determine whether fructooligosaccharides (FOS) stimulate the absorption of these minerals in rat large intestine in vivo. Rats were fed Ca- and Mg-free diets with and without 5% FOS. An aqueous suspension of CaCO3 and MgO was infused into the stomach via a gastric tube or into the cecum via an implanted catheter. Coprophagy was prevented by using wire-mesh anal cups throughout the experiment so as to exclude the re-ingestion of feces as an oral mineral source. In rats fed an FOS-free diet, the absorption degrees of Ca and Mg infused into the cecum were the same as those infused into the stomach. The absorption degree of phosphorus (P) was slightly but significantly higher in rats with the infusion of Ca and Mg into the cecum than in rats with the infusion of Ca and Mg into the stomach. FOS-feeding increased the absorption of Mg to a similar extent in either case of infusion via cecal and oral routes, while FOS-feeding did not increase the absorption of Ca in rats with infusion of Ca and Mg into the cecum. /Researchers/ ... concluded that both CaCO3 and MgO are absorbed in the large intestine, and ... ascertained that the increasing effect of FOS on the absorption of Mg took place mainly in the large intestine.

Wikipedia

Magnesium oxide
Periclase
Pimozide

Drug Warnings

Magnesium-containing antacids commonly cause a laxative effect and frequent administration of these antacids alone often cannot be tolerated; repeated doses cause diarrhea which may cause fluid and electrolyte imbalances. ... /Magnesium containing antacids/
In patients with severe renal impairment, hypermagnesemia characterized by hypotension, nausea, vomiting, ECG changes, respiratory or mental depression, and coma has occurred after administration of magnesium-containing antacids. Magnesium-containing antacids should not be administered in patients with renal failure, and antacid products containing more than 50 mEq of magnesium in the recommended daily dosage should be used cautiously and only under the supervision of a physician who should monitor electrolytes in patients with renal disease. /Magnesium containing antacids/

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

... /Dolomitic/ limestone is calcined at a high temperature under controlled conditions to produce calcined dolomite or dolime which upon reaction with magnesium chloride-rich brine produces magnesium hydroxide and calcium chloride. The insoluble magnesium hydroxide is then separated from the liquid calcium chloride carrier and calcined under controlled conditions. The various grades of magnesia range from very reactive light-burned to nonreactive dead-burned.
... Mining, crushing, sizing, and subsequent calcination of natural magnesite. The chemical purity of the magnesia produced is dependent on the mineralogical composition of the natural magnesite.
A concentrated magnesium chloride brine processed from the Dead Sea is sprayed into a reactor at about 1700 °C. The brine is thermally decomposed into magnesium oxide and hydrochloric acid. To further process the magnesia, the product is slaked to form magnesium hydroxide which is then washed, filtered, and calcined under controlled conditions to produce a variety of magnesium oxide reactivity grades.
The seawater process ... involves decarbonating limestone or dolomite to the point where all CO2 is removed without converting the resulting magnesia to a chemically inactive form. Reaction of filtered seawater, treated to remove bicarbonate and/or sulfate, and dolime is followed by seeding with magnesium hydroxide to promote crystal growth. Upon formation of magnesium hydroxide, flocculants are added and the magnesium hydroxide precipitate is allowed to settle while the spent seawater is disposed to the sea. The precipitate is washed, filtered, and dried to obtain magnesium hydroxide which is calcined to produce light-burned, hard-burned, or dead-burned magnesium oxide.
Light or heavy magnesium carbonate is exposed to red heat, whereupon CO2 and H2O are expelled, and light or heavy magnesium oxide is left. The density of the oxide also is influenced by the calcining temperature; high temperature yielding more compact forms.

General Manufacturing Information

Printing Ink Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Oil and Gas Drilling, Extraction, and Support activities
Industrial Gas Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Plastics Product Manufacturing
Utilities
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Services
Fabricated Metal Product Manufacturing
Petrochemical Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Rubber Product Manufacturing
Construction
Magnesium oxide (MgO): ACTIVE
Available in a very bulky form termed "Light" or in a dense form termed "Heavy"
Light magnesia is preferable to heavy for admin in liquids because, being finer powder, it suspends more readily.
ASBESTOS.../CONTAINS/ SILICA AND MAGNESIUM OXIDE IN LARGE AMT AND TRACES OF IRON, CHROMIUM, CADMIUM, AND ZINC...
Two forms are produced, one a light, fluffy material prepared by a relatively low-temperature dehydration of the hydroxide, the other a dense material mede by high-temperature furnacing of the oxide after it has been formed from the carbonate or hydroxide. /periclase/

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area away from moisture.

Interactions

...The intratracheal admin of /magnesium/ oxide inhibited lung tumor formation by /benzo(a)pyrene and diethylnitrosamine/.
... A phase I/II study /was conducted/ in patients with advanced non-small-cell lung cancer (NSCLC) to increase the therapeutic index of the cisplatin-irinotecan combination by institution of an anti-late-diarrheal program (ADP). A total of 77 chemotherapy-naive patients with advanced NSCLC were enrolled. The cisplatin dose was fixed at 60 mg /per/ sq m (Day 1). Irinotecan was escalated in 5 mg /sq m increments, starting from 60 mg/ sq m (Days 1 and 8). ADP consisted of oral sodium bicarbonate, magnesium oxide, basic water, and ursodeoxycholic acid, and was administered orally for 4 days with each dose of irinotecan. In the phase I portion, irinotecan pharmacokinetics was also examined. After the recommended dose of irinotecan with ADP was determined, a phase II study was conducted to evaluate the response. Maximum tolerated dose was reached at an irinotecan dose of 80 mg sq m (Grade 4 diarrhoea and neutropenia). Pharmacokinetic studies show that the maximum concentration and the area under the curve of both irinotecan and SN38 (active metabolite of irinotecan) tend to increase in the dose-dependent manner of irinotecan. The phase II portion of the study included 48 patients, who were treated with 75 mg/sq m of irinotecan. Grade 3/4 toxicities included neutropenia in 65%, leucopenia in 33%, and late diarrhea in 6% of the patients. During this treatment, PS did not change in 65% of patients. At the end of the chemotherapy, PS did not decline in 90% of patients. In the phase II portion, a response occurred in 63% (95% confidential interval (CI), 47-76%) of patients. Median time to progression was 19 weeks (95% CI, 15-22 weeks), and median survival was 52 weeks (95% CI, 39-64 weeks). This regimen of irinotecan and cisplatin with ADP resulted in promising efficacy with acceptable toxicity for patients with advanced NSCLC.
Experiments carried out on C57 BL mice showed marked changes in the acid base balance of animals exposed to chamber magnesite dust inhalation which simultaneously received per os pharmacological doses of sodium salicylate ... Exposed animals had permanently higher urine pH values resulting in impaired formation and secretion of salicylic acid ... Free salicylic acid was accumulated in the liver, and partially, spleen.
Syrian golden hamsters, 48 animals/group, were administered magnesium oxide by intratracheal instillation at 3 mg/wk for life. Particle size was 90%<25 um, 46%<10 um, 18%<5 um, and 1%<1 um. Necropsy of each lobe of the lung, larynx, trachea, and stem bronchi showed slight metaplasia in the tracheobronchial zone and moderate hyperplasia of the alveolar zone. Benzo[a]pyrene (1 mg/wk) administered in combination with magnesium oxide (2 mg/wk) produced similar premalignant lesions as well as squamous tumors in the upper respiratory tract. In contrast, benzo[a]pyrene administered in combination with talc (64-66% SiO2; 34-36% MgO) produced adenocarcinomas in the lower respiratory tract.

Dates

Last modified: 08-15-2023

Explore Compound Types